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N2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE

Kinase Inhibition Drug Discovery Cancer Research

Kinase hit identification often suffers from inactive or poorly characterized scaffolds, leading to non-reproducible SAR. N2-(1,3-Benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine (CAS 333735-71-0) solves this with validated ATP-site engagement (IC50 120 nM). • Validated kinase inhibition for baseline potency/selectivity profiling. • Two free amino groups enable rapid, parallel synthesis of focused libraries to map SAR of the benzodioxole moiety. • Favorable ADME-Tox profile (low CYP promiscuity, weak hERG inhibition) reduces early-stage risk. Supplied high-purity for immediate medicinal chemistry use.

Molecular Formula C10H9N5O2
Molecular Weight 231.215
CAS No. 333735-71-0
Cat. No. B2480826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-(2H-1,3-BENZODIOXOL-5-YL)-1,3,5-TRIAZINE-2,4-DIAMINE
CAS333735-71-0
Molecular FormulaC10H9N5O2
Molecular Weight231.215
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC3=NC=NC(=N3)N
InChIInChI=1S/C10H9N5O2/c11-9-12-4-13-10(15-9)14-6-1-2-7-8(3-6)17-5-16-7/h1-4H,5H2,(H3,11,12,13,14,15)
InChIKeyYUJRXQGYNRMPJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N2-(2H-1,3-Benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine: A Kinase-Targeted Scaffold


N2-(2H-1,3-Benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine (CAS 333735-71-0) is a synthetic small molecule belonging to the 1,3,5-triazine-2,4-diamine class . It features a 1,3,5-triazine core substituted at the N2 position with a 1,3-benzodioxol-5-yl moiety and retains two free amino groups, establishing it as a versatile building block for further derivatization . This compound is primarily utilized in early-stage drug discovery research, particularly in programs targeting protein kinases, due to the well-documented ability of the triazine scaffold to engage kinase ATP-binding pockets [1].

Kinase-targeted scaffold Triazine core reported to engage kinase ATP-binding pockets
Derivatizable core Two free amino groups support library synthesis for SAR exploration
Distinct substitution Benzodioxole moiety provides unique electronic/steric profile vs simple phenyl analogs

N2-(2H-1,3-Benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine: Substitution Specificity


Generic substitution of triazine-2,4-diamine cores is not scientifically justifiable due to the profound impact of subtle structural variations on kinase selectivity and potency. While the broader class of 1,3,5-triazine-2,4-diamines is known for kinase inhibition [1], the specific substitution pattern dictates the molecule's binding conformation within the ATP-binding pocket [2]. The benzodioxole moiety of CAS 333735-71-0 provides a distinct electronic and steric profile compared to simple phenyl, substituted phenyl, or other heteroaryl analogs [3]. Consequently, swapping this core for a seemingly close analog—such as a 6-chloro or N4-alkyl derivative—without empirical validation will almost certainly alter the target engagement profile, invalidating comparative structure-activity relationship (SAR) studies and leading to inconsistent or non-reproducible biological data [2].

Binding conformation shift

Minor structural variations at the N2 position may alter ATP-pocket binding, undermining SAR comparisons.

Benzodioxole profile mismatch

Simple phenyl or heteroaryl replacements lack the distinct steric and electronic signature of the benzodioxole group.

Non-validated analog risk

Swapping for a 6-chloro or N4-alkyl derivative without empirical data may alter target engagement and produce non-reproducible results.

N2-(2H-1,3-Benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine: Differentiation from Closest Analogs


Kinase Inhibition Potency vs. Class Averages

The compound demonstrates moderate to high potency as a kinase inhibitor, with a reported IC50 value of 120 nM in an in vitro kinase assay [1]. This potency level places it within a competitive range for a tool compound, distinct from many simple 1,3,5-triazine-2,4-diamine analogs that often exhibit IC50 values in the low micromolar (µM) to sub-millimolar range against the same targets [2].

Kinase IC50
Reported
IC50 = 120 nM
Supports kinase-targeted scaffold selection at nanomolar potency range
In vitro kinase assay, pH 7.5, 30°C; class typical is µM range
Kinase Inhibition Drug Discovery Cancer Research

Structural Differentiation: Unique Benzodioxole Substitution

The compound features a specific N2-(2H-1,3-benzodioxol-5-yl) substitution on the 1,3,5-triazine-2,4-diamine core . This is structurally distinct from common comparator scaffolds such as the 6-chloro-N4-ethyl analog (CAS not applicable, formula: C12H12ClN5O2) or the N2,N4-bis(benzodioxolyl) derivative (CAS 898623-26-2) [1]. The presence of a single, unsubstituted benzodioxole group at the N2 position provides a unique balance of hydrogen bond donor/acceptor capacity and steric bulk, differentiating its potential binding mode from more heavily substituted or electron-withdrawing analogs.

Substitution pattern
Class-level inference
N2-benzodioxole vs. 6-chloro-N4-ethyl analog
Qualitative steric/electronic difference may influence kinase binding conformation
Binding mode requires empirical validation; structural data from SpectraBase
Medicinal Chemistry SAR Studies Chemical Synthesis

In Silico ADME-Tox Profile vs. High-Risk Derivatives

Computational predictions indicate a favorable safety and drug-likeness profile for this compound. It is predicted to have low CYP inhibitory promiscuity and is classified as a non-carcinogen in a three-class model [1]. This contrasts with certain other triazine derivatives that may carry higher risks of off-target cytochrome P450 inhibition or genotoxicity [2]. The compound also shows moderate drug-likeness (DrugScore = 0.39) and is predicted to be a weak hERG inhibitor, suggesting a lower potential for cardiac toxicity compared to other kinase inhibitor scaffolds [1].

Predicted ADME-Tox
Data to verify
Low CYP inhib. promiscuity, weak hERG, DrugScore 0.39
Supports early-stage safety-related endpoint review and hit triage
In silico prediction; requires experimental confirmation
ADME-Tox Drug Development In Silico Modeling

N2-(2H-1,3-Benzodioxol-5-yl)-1,3,5-triazine-2,4-diamine: Optimized Applications


Hit Identification and Validation in Kinase-Targeted Drug Discovery

This compound is an ideal starting point for hit identification campaigns targeting protein kinases. Its validated in vitro kinase inhibitory activity (IC50 = 120 nM) [1] confirms its ability to engage the ATP-binding site, a prerequisite for any kinase inhibitor program. Researchers can use this scaffold to establish a baseline for potency and selectivity, then perform focused libraries of analogs by derivatizing the free amino groups. This approach is more efficient than screening vast, untargeted chemical libraries or using inactive triazine cores.

Medicinal Chemistry SAR Exploration of Triazine-Based Kinase Inhibitors

The well-defined and unique N2-benzodioxole substitution pattern makes this compound a crucial tool for medicinal chemists conducting structure-activity relationship (SAR) studies. By systematically varying the substituents at the remaining reactive sites (the two free amino groups), researchers can map the contributions of the benzodioxole moiety to potency, selectivity, and physicochemical properties. This is a more rigorous and reproducible approach than starting with a less-defined or more complex analog, enabling a clearer understanding of the pharmacophore.

Synthesis of Diverse Compound Libraries via Parallel Derivatization

The compound's two free amino groups are reactive handles that enable rapid parallel synthesis of small, focused compound libraries . This allows for the efficient exploration of chemical space around the triazine core without the need for complex, multi-step syntheses. The core scaffold's favorable predicted ADME-Tox profile (low CYP promiscuity, weak hERG inhibition) [2] provides an added advantage, as the resulting library is more likely to yield leads with acceptable drug-like properties, reducing the risk of encountering intractable pharmacokinetic or toxicity issues early in the discovery process.

Application
Selection Property
Validation Focus
Kinase-targeted hit identification
Reported kinase inhibition at ATP pocket
Confirm target engagement and selectivity profile
SAR exploration of triazine inhibitors
Unique benzodioxole substitution pattern
Map pharmacophore contributions via systematic derivatization
Parallel focused library synthesis
Two free amino handles for derivatization
Screen library for drug-like properties and ADME-Tox markers

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